molecular formula C12H16N4 B7575678 N-butyl-4-(1,2,4-triazol-1-yl)aniline

N-butyl-4-(1,2,4-triazol-1-yl)aniline

Cat. No. B7575678
M. Wt: 216.28 g/mol
InChI Key: IEJMJAHXWVCNGC-UHFFFAOYSA-N
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Description

N-butyl-4-(1,2,4-triazol-1-yl)aniline, also known as BuTAZ, is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-butyl-4-(1,2,4-triazol-1-yl)aniline is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. N-butyl-4-(1,2,4-triazol-1-yl)aniline has also been shown to modulate the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-butyl-4-(1,2,4-triazol-1-yl)aniline has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-butyl-4-(1,2,4-triazol-1-yl)aniline has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-4-(1,2,4-triazol-1-yl)aniline is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of N-butyl-4-(1,2,4-triazol-1-yl)aniline is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on N-butyl-4-(1,2,4-triazol-1-yl)aniline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of N-butyl-4-(1,2,4-triazol-1-yl)aniline and to identify any potential side effects or toxicity.

Synthesis Methods

N-butyl-4-(1,2,4-triazol-1-yl)aniline can be synthesized through a multi-step process starting from aniline, which is first reacted with butyl bromide to form N-butylaniline. This intermediate is then reacted with triazole to form N-butyl-4-(1,2,4-triazol-1-yl)aniline. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

N-butyl-4-(1,2,4-triazol-1-yl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-butyl-4-(1,2,4-triazol-1-yl)aniline has been investigated for its potential as a cancer treatment.

properties

IUPAC Name

N-butyl-4-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-3-8-14-11-4-6-12(7-5-11)16-10-13-9-15-16/h4-7,9-10,14H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJMJAHXWVCNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(1,2,4-triazol-1-yl)aniline

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